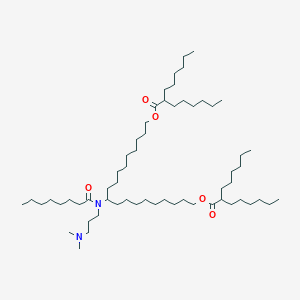
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its applications in the field of lipid-based drug delivery systems. This compound is often used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, starting with the preparation of the core nonadecanedioic acidThe final step involves esterification with 2-hexyloctanoate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in liquid form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has several scientific research applications:
Chemistry: Used in the study of lipid-based drug delivery systems.
Biology: Employed in the delivery of genetic material such as mRNA and siRNA.
Medicine: Utilized in the development of vaccines and gene therapy.
Industry: Applied in the formulation of various pharmaceutical products
Wirkmechanismus
The compound functions as an ionizable cationic lipid, which means it can carry a positive charge under certain conditions. This property allows it to form stable complexes with negatively charged molecules like mRNA and siRNA. These complexes can then be encapsulated in lipid nanoparticles, which facilitate the delivery of the genetic material into cells. The activation of the innate immune response and the subsequent biological effects are mediated through the interaction with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
- Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-butyloctyl) ester
Uniqueness
Compared to similar compounds, 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) offers unique advantages in terms of its ionizable cationic properties, which enhance its ability to form stable complexes with genetic material. This makes it particularly effective in the delivery of mRNA and siRNA for therapeutic applications .
Eigenschaften
Molekularformel |
C60H118N2O5 |
|---|---|
Molekulargewicht |
947.6 g/mol |
IUPAC-Name |
[10-[3-(dimethylamino)propyl-octanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C60H118N2O5/c1-8-13-18-29-40-50-58(63)62(52-43-51-61(6)7)57(48-38-30-25-23-27-32-41-53-66-59(64)55(44-34-19-14-9-2)45-35-20-15-10-3)49-39-31-26-24-28-33-42-54-67-60(65)56(46-36-21-16-11-4)47-37-22-17-12-5/h55-57H,8-54H2,1-7H3 |
InChI-Schlüssel |
BYKJGCADQDXAOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


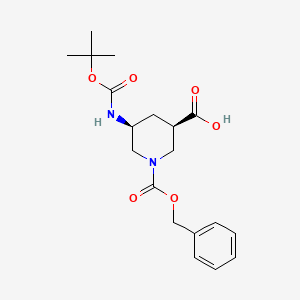
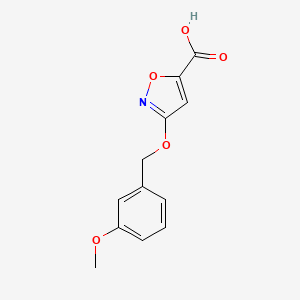
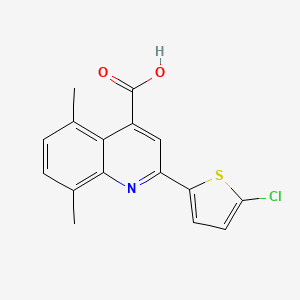

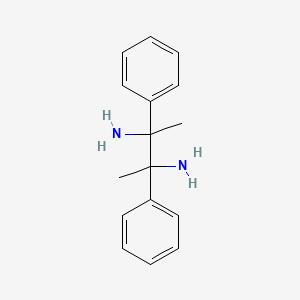
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)
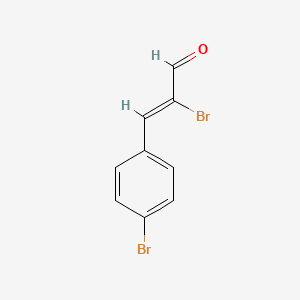

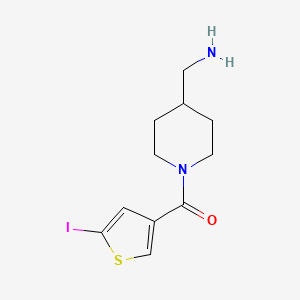
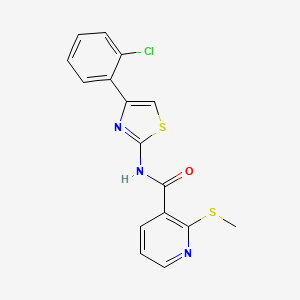
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)


